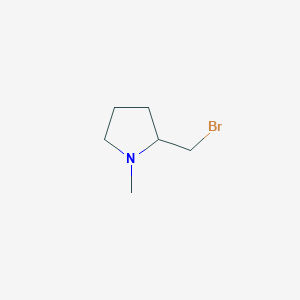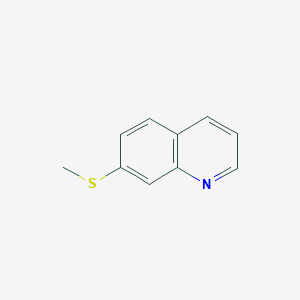
7-Methylsulfanyl-quinoline
Overview
Description
7-Methylsulfanyl-quinoline (7-MSQ) is a sulfur-containing quinoline derivative with a wide range of applications in scientific research. It is a highly versatile molecule with unique chemical and physical properties that make it useful for a variety of laboratory experiments. 7-MSQ is a colorless, odorless, and non-toxic compound that is soluble in both water and organic solvents. Due to its low cost and availability, 7-MSQ has become an increasingly popular choice for laboratory experiments.
Mechanism of Action
The mechanism of action of 7-Methylsulfanyl-quinoline is not yet fully understood. However, it is believed that the sulfur-containing quinoline ring of 7-Methylsulfanyl-quinoline interacts with the metal ions and other biomolecules, allowing for their detection and/or synthesis. Additionally, the fluorescence of 7-Methylsulfanyl-quinoline is believed to be due to the interaction of the sulfur-containing quinoline ring with the metal ions and other biomolecules.
Biochemical and Physiological Effects
7-Methylsulfanyl-quinoline is considered to be non-toxic and has no known biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
The main advantages of 7-Methylsulfanyl-quinoline are its low cost, availability, and its ability to interact with a variety of metal ions and biomolecules. Additionally, 7-Methylsulfanyl-quinoline is a non-toxic compound that is soluble in both water and organic solvents. However, there are some limitations to using 7-Methylsulfanyl-quinoline in laboratory experiments. For example, the reaction of 7-Methylsulfanyl-quinoline with metal ions and other biomolecules can be slow and can produce byproducts. Additionally, 7-Methylsulfanyl-quinoline is a relatively unstable compound, meaning that it is susceptible to degradation over time.
Future Directions
The future of 7-Methylsulfanyl-quinoline in scientific research is very promising. Future research could focus on further exploring the mechanism of action of 7-Methylsulfanyl-quinoline, as well as its interactions with metal ions and other biomolecules. Additionally, further research could be done to develop new methods of synthesis for 7-Methylsulfanyl-quinoline and to improve its stability. Additionally, 7-Methylsulfanyl-quinoline could be used in the development of new fluorescent labels for proteins, nucleic acids, and other biomolecules. Finally, 7-Methylsulfanyl-quinoline could be used to develop new methods of detection and synthesis of organic compounds.
Scientific Research Applications
7-Methylsulfanyl-quinoline has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a fluorescent probe, and as a ligand in metal-catalyzed reactions. 7-Methylsulfanyl-quinoline has also been used as a fluorescent label for proteins, nucleic acids, and other biomolecules. Additionally, 7-Methylsulfanyl-quinoline has been used in the detection of metal ions in aqueous solutions and in the synthesis of various organic compounds.
properties
IUPAC Name |
7-methylsulfanylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSOIZHKERRBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=CC=N2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



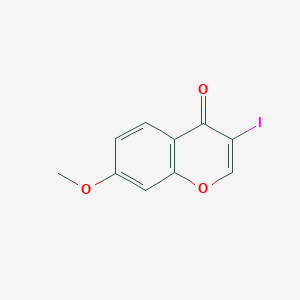
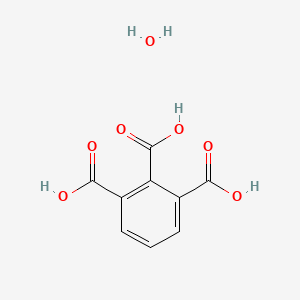



![(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid](/img/structure/B3152280.png)



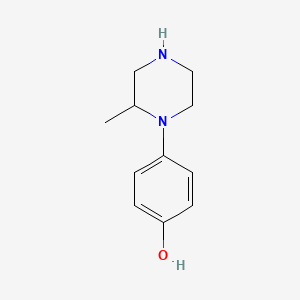
![N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride](/img/structure/B3152315.png)
![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)

